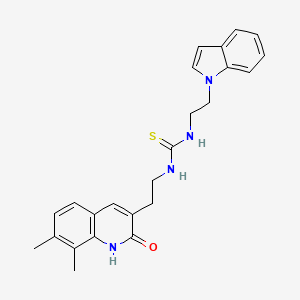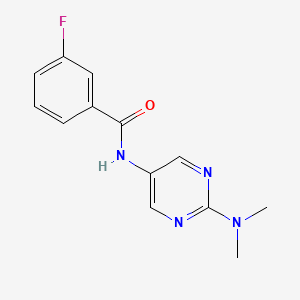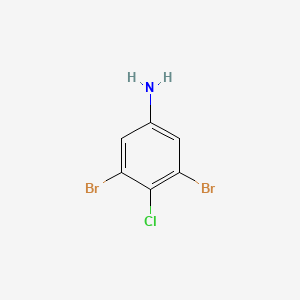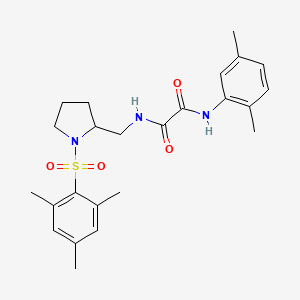
N1-(2,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a novel compound that has gained significant interest in the scientific community due to its potential applications as a research tool. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Cu/Oxalic Diamide-Catalyzed Coupling Reactions : A study by Chen et al. (2023) discusses the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process enables the synthesis of internal alkynes, demonstrating the compound's utility in facilitating diverse chemical syntheses through catalytic action (Chen, Li, Xu, & Ma, 2023).
Supramolecular Chemistry
Hydrogen-bonded Supramolecular Networks : Research by Lee (2010) on N,N'-bis(4-pyridylmethyl)oxalamide shows how adjacent molecules link through intermolecular hydrogen bonds, forming extended supramolecular networks. This property is critical for designing materials with specific mechanical, electrical, or thermal properties, indicating potential applications in material science and nanotechnology (Lee, 2010).
Polymer Science
Polymerization Catalysts : Wang et al. (2012) explored magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands for the polymerization of ε-caprolactone (ε-CL) and l-lactide (l-LA). The study found that magnesium-based complexes exhibit higher activity than those with zinc, suggesting applications in developing biodegradable polymers and plastics (Wang et al., 2012).
Molecular Structure Investigation
Spectroscopic and Molecular Structure Studies : Mansour and Ghani (2013) conducted comprehensive structural studies on related compounds, using spectroscopic methods and quantum chemical calculations. This research aids in understanding the stability, electronic structure, and potential bioactivity of these compounds, underscoring their importance in pharmaceuticals and materials science (Mansour & Ghani, 2013).
Eigenschaften
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15-8-9-17(3)21(13-15)26-24(29)23(28)25-14-20-7-6-10-27(20)32(30,31)22-18(4)11-16(2)12-19(22)5/h8-9,11-13,20H,6-7,10,14H2,1-5H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBRILJCARUOSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)
![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)
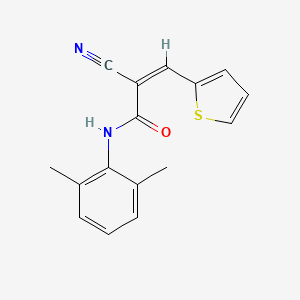
![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)


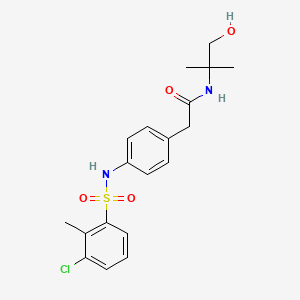
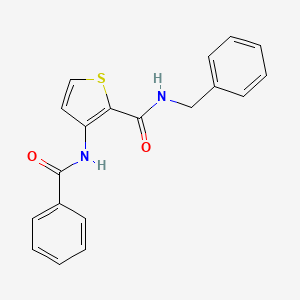

![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)
